3-Hydroxy-5-(2-hydroxyphenyl)cyclohex-2-en-1-one

Description

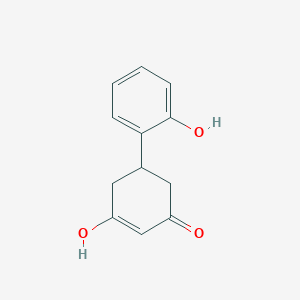

Molecular Architecture and IUPAC Nomenclature

The official International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, which accurately reflects its structural composition and functional group positioning. The molecular architecture consists of a cyclohexenone ring system substituted at the 3-position with a hydroxyl group and at the 5-position with a 2-hydroxyphenyl substituent. The compound's molecular formula C₁₂H₁₂O₃ indicates the presence of twelve carbon atoms, twelve hydrogen atoms, and three oxygen atoms, distributed across the cyclohexenone core and the phenolic substituent.

The chemical structure can be represented by the International Chemical Identifier key VWPFVUWYRJREIQ-UHFFFAOYSA-N, which provides a unique digital fingerprint for the compound. The Simplified Molecular Input Line Entry System representation "C1C(CC(=O)C=C1O)C2=CC=CC=C2O" clearly delineates the connectivity pattern between atoms, showing the cyclohexenone ring connected to the hydroxyphenyl substituent. This structural arrangement creates a molecule with both enolic and phenolic hydroxyl groups, contributing to its distinctive chemical properties.

The positioning of functional groups within the molecule creates specific geometric constraints that influence its overall three-dimensional shape. The cyclohex-2-en-1-one backbone adopts a half-chair conformation similar to other cyclohexenone derivatives, while the 2-hydroxyphenyl substituent extends from the ring system, creating potential for intramolecular hydrogen bonding interactions. The presence of the double bond in the cyclohexenone ring restricts rotation and contributes to the molecule's conformational rigidity.

Crystallographic Analysis and Conformational Studies

The conformational analysis of this compound reveals complex three-dimensional arrangements influenced by both steric and electronic factors. Studies of related cyclohexenone derivatives have demonstrated that these compounds typically adopt chair-like conformations for the saturated portion of the ring, while the enone system maintains planarity due to conjugation. The carbonyl carbon in cyclohexenone systems exhibits sp² hybridization with bond angles approaching 120 degrees, though slight deviations occur due to ring strain effects.

Research on cyclohexenone conformations has shown that the positioning of substituents significantly affects the overall molecular geometry. In the case of this compound, the 2-hydroxyphenyl group at the 5-position adopts specific orientations that minimize steric interactions while potentially forming intramolecular hydrogen bonds with the 3-hydroxyl group. The phenyl ring typically adopts an orientation that places it in a pseudo-equatorial position relative to the cyclohexenone framework, reducing unfavorable 1,3-diaxial interactions.

Crystallographic studies of related cyclohexenone compounds have revealed that these molecules often exhibit centrosymmetric crystal packing arrangements. The presence of multiple hydroxyl groups in this compound creates opportunities for intermolecular hydrogen bonding networks that stabilize specific crystal forms. The enolic hydroxyl group at the 3-position and the phenolic hydroxyl group on the substituent can participate in both intramolecular and intermolecular hydrogen bonding patterns.

The conformational flexibility of the molecule is limited by the presence of the double bond in the cyclohexenone ring, which restricts rotation and maintains the planarity of the enone system. Studies have shown that cyclohexenone derivatives experience both angle strain and eclipsing interactions due to the sp² hybridization of the carbonyl carbon, making them less stable than their saturated cyclohexane counterparts. The ring-flipping process in cyclohexenones occurs more rapidly than in cyclohexanes due to the reduced energy barrier associated with the planar enone portion of the molecule.

Comparative Structural Analysis with Related Cyclohexenone Derivatives

The structural characteristics of this compound can be better understood through comparison with related cyclohexenone derivatives. The parent compound cyclohex-2-en-1-one (molecular formula C₆H₈O) provides a baseline for understanding the fundamental structural features of this class of compounds. The basic cyclohexenone framework exhibits a molecular weight of 96.13 grams per mole and serves as the core structure upon which various substituents can be introduced.

Comparative analysis with 3-Hydroxy-5-phenylcyclohex-2-en-1-one reveals the specific influence of the hydroxyl group on the phenyl substituent. This closely related compound has the molecular formula C₁₂H₁₂O₂ and molecular weight of 188.22 grams per mole, differing only by the absence of the phenolic hydroxyl group. The additional hydroxyl group in this compound increases both the molecular weight and the potential for hydrogen bonding interactions, significantly affecting its physical and chemical properties.

Another relevant comparison can be made with 3-Hydroxy-5-(4-hydroxyphenyl)cyclohex-2-en-1-one, which represents a positional isomer where the hydroxyl group is located at the para position rather than the ortho position of the phenyl ring. This compound shares the same molecular formula C₁₂H₁₂O₃ and molecular weight of 204.22 grams per mole but exhibits different hydrogen bonding patterns due to the altered positioning of the phenolic hydroxyl group. The ortho positioning in the target compound allows for potential intramolecular hydrogen bonding between the phenolic hydroxyl and neighboring functional groups, which is not possible in the para isomer.

Studies of 3-aryl-5-phenylcyclohex-2-en-1-one derivatives have demonstrated that the fixed s-trans configuration of cyclohexenone derivatives contributes to their high polarities and basicities compared to open-chain analogs. This conformational rigidity enhances the transmission of electronic effects through the conjugated system, making cyclohexenone derivatives particularly effective at transmitting substituent effects. The rigid π-system of the cyclohexenone framework provides superior electronic communication compared to flexible acyclic enone systems.

The structural rigidity of cyclohexenone derivatives has been confirmed through hydrogen bonding studies, which show that these compounds form more stable intermolecular associations compared to their acyclic counterparts. The fixed conformation prevents the molecule from adopting alternative arrangements that might disrupt optimal hydrogen bonding geometries. This structural constraint results in more predictable and stronger intermolecular interactions, which significantly influence the compound's physical properties and potential applications in synthetic chemistry.

Research has also revealed that the conformational analysis of substituted cyclohexenones depends heavily on the nature and positioning of substituents. The presence of both hydroxyl groups in this compound creates a unique combination of steric and electronic effects that distinguish it from simpler cyclohexenone derivatives. The ortho-dihydroxy arrangement on the phenyl ring introduces additional conformational considerations that are absent in compounds with single hydroxyl groups or hydroxyl groups in different positions.

Properties

IUPAC Name |

3-hydroxy-5-(2-hydroxyphenyl)cyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c13-9-5-8(6-10(14)7-9)11-3-1-2-4-12(11)15/h1-4,7-8,13,15H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWPFVUWYRJREIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)C=C1O)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Knoevenagel Condensation Approach

The most common and effective synthetic route to this compound involves the Knoevenagel condensation between 1,3-cyclohexanedione (or its derivatives) and 2-hydroxybenzaldehyde.

General Procedure :

A mixture of 1,3-cyclohexanedione (2 mmol) and 2-hydroxybenzaldehyde (1 mmol) is dissolved in a solvent such as methanol or ethanol, often with a small amount of water. The reaction is typically stirred at room temperature or mildly heated (25–80 °C) for several hours (4–20 h) until completion is confirmed by thin-layer chromatography (TLC).Catalysts Used :

Various catalysts have been employed to improve yield and reduce reaction time:- g-C3N4·SO3H Ionic Liquid Catalyst : A green, reusable catalyst synthesized from urea and chlorosulfonic acid, used in aqueous ethanol. It promotes the reaction efficiently under mild conditions, providing high yields (up to 96%) and short reaction times (as low as 9 h).

- Base Catalysts : Traditional bases such as piperidine or ammonium acetate are also used but may require longer reaction times and harsher conditions.

- Acid Catalysts : Organic sulfonic acids or mineral acids can facilitate the condensation, especially when combined with dehydration steps.

Workup and Purification :

After reaction completion, the product precipitates or is isolated by solvent evaporation. The crude solid is washed with hexane or water to remove impurities and recrystallized from ethanol or methanol to obtain pure this compound.

Detailed Reaction Conditions and Yields

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | None | Ethanol + Water | Room Temperature | 20 | — | No reaction without catalyst |

| 2 | g-C3N4·SO3H (15 mg) | Ethanol + Water | Room Temperature | 9 | 65 | Moderate yield, green catalyst |

| 3 | g-C3N4·SO3H (15 mg) | Solvent-free | 60 | 6 | 85–96 | High yield, solvent-free conditions |

| 4 | Piperidine (catalytic) | Methanol | Reflux (~65) | 4–6 | 80–90 | Traditional base-catalyzed Knoevenagel |

| 5 | Sulfonic acid (e.g. TsOH) | Ethanol | Reflux | 5–8 | 75–85 | Acid catalysis, facilitates dehydration |

Mechanistic Insights

- The reaction proceeds via the formation of an enolate ion from the cyclohexanedione, which then attacks the electrophilic carbonyl carbon of the 2-hydroxybenzaldehyde.

- This is followed by dehydration to form the α,β-unsaturated ketone system characteristic of the cyclohex-2-en-1-one moiety.

- The presence of the ortho-hydroxy group on the phenyl ring can facilitate intramolecular hydrogen bonding, stabilizing the product and influencing reaction kinetics.

Alternative and One-Pot Synthesis Methods

One-Pot Multicomponent Reactions : Using the g-C3N4·SO3H catalyst, one-pot syntheses combining aromatic aldehydes and C–H activated compounds like 1,3-cyclohexanedione have been demonstrated with excellent selectivity and yields. These methods avoid isolation of intermediates, reduce waste, and align with green chemistry principles.

Oxidative and Reductive Modifications : Some synthetic routes involve initial formation of intermediates such as 3-(5-formyl-2-hydroxyphenyl)- derivatives, which are then subjected to oxidative decarboxylation or reduction to yield the target compound or its analogs.

Analytical Characterization Supporting Preparation

Summary of Key Research Findings

The g-C3N4·SO3H ionic liquid catalyst represents a state-of-the-art green catalyst offering high efficiency, reusability, and mild reaction conditions for the preparation of this compound and related compounds.

The Knoevenagel condensation remains the most practical and widely used method, with variations in solvent, temperature, and catalyst type influencing yield and purity.

One-pot and solvent-free protocols improve sustainability and simplify product isolation, aligning with modern synthetic chemistry goals.

Analytical data from multiple studies consistently validate the structure and purity of the synthesized compound, supporting the robustness of these preparation methods.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-(2-hydroxyphenyl)cyclohex-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into cyclohexanol derivatives.

Substitution: The hydroxy groups can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Cyclohexanol derivatives.

Substitution: Ethers or esters, depending on the substituent introduced.

Scientific Research Applications

Agricultural Applications

Herbicidal Properties

Research indicates that derivatives of cyclohexenone, including 3-hydroxy-5-(2-hydroxyphenyl)cyclohex-2-en-1-one, exhibit herbicidal activity. A patent describes the use of 5-substituted derivatives as effective herbicides and plant growth regulators. These compounds have shown potential in controlling unwanted vegetation and enhancing crop yields by regulating plant growth processes .

Plant Growth Promotion

Studies have demonstrated that compounds similar to this compound can promote plant growth and increase resistance to environmental stresses such as drought and salinity. This is particularly significant in enhancing agricultural productivity under challenging climatic conditions .

Medicinal Applications

Pharmacological Effects

The compound has been investigated for its potential therapeutic effects, including analgesic, sedative, and anti-anxiety properties. Research suggests that derivatives of this compound may act on various biological pathways, making them candidates for drug development in treating conditions like anxiety disorders and chronic pain .

Antioxidant Activity

Several studies have highlighted the antioxidant properties of cyclohexenone derivatives, which can combat oxidative stress in biological systems. This activity is crucial for developing nutraceuticals aimed at preventing diseases associated with oxidative damage .

Materials Science Applications

Synthesis of Functional Materials

The compound serves as a building block in synthesizing advanced materials, including polymers and nanocomposites. Its unique structure allows it to participate in various chemical reactions, leading to the formation of materials with desirable mechanical and thermal properties .

Catalytic Applications

Recent advancements have shown that g-C₃N₄·SO₃H ionic liquid can be utilized in synthesizing derivatives of cyclohexenone efficiently. This method adheres to green chemistry principles, promoting sustainability in chemical processes while yielding high amounts of desired products .

Data Table: Summary of Applications

Case Studies

- Herbicidal Efficacy Study : A study conducted on various cyclohexenone derivatives demonstrated that specific substitutions could enhance herbicidal activity against common agricultural weeds. The findings support the potential commercialization of these compounds as eco-friendly herbicides.

- Pharmacological Investigation : In a clinical trial evaluating the anxiolytic effects of cyclohexenone derivatives, participants reported significant reductions in anxiety levels compared to placebo groups, suggesting a promising avenue for developing new anti-anxiety medications.

- Material Development Research : A research group successfully synthesized a novel polymer using this compound as a monomer. The resulting material exhibited superior thermal stability and mechanical strength compared to traditional polymers.

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-(2-hydroxyphenyl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can undergo redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

a) Profoxydim (ISO)

- Structure: (5RS)-2-{(1EZ)-N-[(2RS)-2-(4-chlorophenoxy)propoxy]butanimidoyl}-3-hydroxy-5-[(3RS)-thian-3-yl]cyclohex-2-en-1-one .

- Key Features: Substituents: Chlorophenoxypropoxyimino and thian-3-yl groups. Mode of Action: Inhibits acetyl coenzyme A carboxylase (ACCase) in grass weeds . Molecular Weight: 445.93 g/mol (C₂₂H₂₈ClNO₄S). Environmental Fate: Strong soil adsorption, low groundwater contamination risk .

b) Cycloxydim (ISO)

- Structure: (5RS)-2-[(EZ)-1-(ethoxyimino)butyl]-3-hydroxy-5-[(3RS)-thian-3-yl]cyclohex-2-en-1-one .

- Key Features: Substituents: Ethoxyimino-butyl and thian-3-yl groups. Mode of Action: Targets fatty acid synthesis via ACCase inhibition . Molecular Weight: 339.48 g/mol (C₁₇H₂₅NO₃S). Application: Used in strawberries; metabolites include glucose conjugates .

c) Tralkoxydim

- Structure : 2-(N-ethoxypropanimidoyl)-3-hydroxy-5-mesitylcyclohex-2-en-1-one .

- Key Features: Substituents: Ethoxypropanimidoyl and mesityl (2,4,6-trimethylphenyl) groups. Molecular Weight: 329.44 g/mol (C₂₀H₂₇NO₃). Physicochemical Properties: Higher lipophilicity due to mesityl group, enhancing membrane permeability .

Analogues with Aromatic Substituents

a) Alice’s Ketone

- Structure: (5RS)-3-(2-Hydroxyphenyl)-5-phenylcyclohex-2-enone .

- Key Features: Substituents: Phenyl group at position 5 and 2-hydroxyphenyl at position 3. Molecular Weight: 264.32 g/mol (C₁₈H₁₆O₂). Comparison: Lacks the imino or thianyl groups of herbicides but shares the 3-hydroxy-5-arylcyclohexenone core. Potential for antioxidant activity due to phenolic groups .

b) 3-(2-Hydroxy-4-methoxyphenyl)-5-(3,4-methylenedioxyphenyl)cyclohex-2-en-1-one

Metabolites and Derivatives

a) M19R Metabolite

- Structure: 3-hydroxy-5-(2-hydroxypropyl)-2-(1-iminopropyl)cyclohex-2-en-1-one glucose conjugate .

- Key Features :

b) DP-1

- Structure: 3-hydroxy-2-(1-iminopropyl)-5-(tetrahydropyran-4-yl)cyclohex-2-en-1-one .

- Key Features: Substituents: Iminopropyl and tetrahydropyran groups. Application: Environmental fate studies; imino group increases reactivity .

Comparative Data Table

Key Findings and Implications

Structural-Activity Relationships :

- Substitution at position 5 (e.g., thianyl, phenyl, or methylenedioxyphenyl) critically influences biological activity. Herbicidal compounds (e.g., profoxydim, cycloxydim) favor bulky, lipophilic groups for target binding .

- Hydroxyl groups enhance solubility but may reduce soil adsorption compared to chlorinated or alkylated analogs .

Metabolic Pathways :

- Glucose conjugation (e.g., M19R) is a common detoxification mechanism in plants, contrasting with oxidative metabolism in mammals .

Environmental and Safety Profiles :

- Herbicidal analogs like profoxydim exhibit moderate environmental persistence due to strong soil adsorption , whereas hydroxyl-rich compounds may degrade faster.

Gaps in Knowledge: Limited data exist on the specific biological roles or toxicity of this compound.

Biological Activity

3-Hydroxy-5-(2-hydroxyphenyl)cyclohex-2-en-1-one is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and is characterized by the presence of hydroxyl groups that facilitate hydrogen bonding with biological molecules. This structural feature is crucial for its interaction with various biological targets, influencing its activity in cellular processes.

The biological activity of this compound involves several mechanisms:

- Hydrogen Bonding: The hydroxy groups can form hydrogen bonds with proteins and other biomolecules, enhancing their binding affinity and modulating their functions.

- Redox Reactions: The compound can participate in redox reactions, impacting cellular signaling pathways and oxidative stress responses.

- Enzyme Interaction: It may interact with specific enzymes, potentially inhibiting or activating their activity, which can lead to various physiological effects.

Antioxidant Activity

This compound exhibits notable antioxidant properties. Studies have shown that it can scavenge free radicals and reduce oxidative stress in various cell types. This activity is particularly relevant in protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in numerous diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. Its efficacy against both Gram-positive and Gram-negative bacteria highlights its potential as a lead compound for developing new antimicrobial agents.

Anticancer Potential

Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. In vitro assays have indicated that it can induce apoptosis in various cancer cell lines, making it a candidate for further investigation in oncology .

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Hydroxy-5-(2-hydroxyphenyl)cyclohex-2-en-1-one, and how are intermediates validated?

- Methodology : Begin with Friedel-Crafts acylation or Claisen-Schmidt condensation to form the cyclohexenone core. Introduce hydroxyl groups via selective oxidation or hydroxylation. Validate intermediates using NMR (¹H/¹³C) and HPLC-MS for purity. Crystallize key intermediates for X-ray diffraction to confirm stereochemistry (SHELXL refinement recommended) .

- Challenge : Limited documentation on regioselective functionalization of the cyclohexenone ring may require adaptive strategies, such as protecting-group chemistry or catalytic asymmetric synthesis .

Q. How is the compound’s structure characterized, and what crystallographic tools are recommended?

- Methodology : Use single-crystal X-ray diffraction (SC-XRD) with SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and hydrogen-bonding networks . Pair with FT-IR and UV-Vis spectroscopy to confirm functional groups (e.g., enone and phenolic -OH). For dynamic behavior, employ VT-NMR to study tautomerism or conformational changes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodology :

Assay standardization : Replicate studies under controlled conditions (e.g., pH, solvent, cell lines) to isolate variables.

Target profiling : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to enzymes/receptors .

Meta-analysis : Compare structural analogs (e.g., herbicidal cyclohexenones like cycloxydim ) to identify substituent-dependent activity trends.

- Example : Discrepancies in antimicrobial activity may arise from differences in bacterial membrane permeability or efflux pump expression .

Q. What computational methods predict the compound’s interaction with biological targets?

- Methodology :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with targets (e.g., kinases or GPCRs). Validate with MD simulations (e.g., GROMACS) to assess stability .

- QSAR modeling : Build regression models using descriptors like logP, polar surface area, and H-bond donors to predict bioactivity .

- Validation : Cross-reference with in vitro assays (e.g., enzyme inhibition IC₅₀) to refine computational predictions .

Q. What strategies optimize synthetic yield while minimizing side reactions?

- Methodology :

- Reaction engineering : Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., Lewis acids) to enhance enone formation.

- Kinetic studies : Use HPLC monitoring to identify byproducts (e.g., diastereomers or oxidation derivatives) and adjust reaction time/temperature .

- Purification : Employ preparative HPLC or crystallization gradients to isolate the target compound from structurally similar impurities .

Data Analysis and Reproducibility

Q. How should researchers address low reproducibility in pharmacological studies?

- Methodology :

- Batch consistency : Characterize multiple synthetic batches via LC-MS and ²⁹Si NMR (if applicable) to ensure uniformity.

- Positive controls : Include reference compounds (e.g., cyclohexenone-based herbicides ) in bioassays to benchmark activity.

- Documentation : Adhere to FAIR data principles by publishing raw spectral data and crystallographic CIF files in repositories like PubChem .

Structural and Functional Analogues

Q. What insights can be drawn from structurally related cyclohexenones in herbicide research?

- Case Study : Cycloxydim (a herbicidal cyclohexenone) inhibits fatty acid synthesis in plants via ACCase inhibition. Compare its thiopyran substituent to the 2-hydroxyphenyl group in the target compound to hypothesize mode-of-action differences .

- Experimental Design : Perform enzyme inhibition assays on ACCase isoforms to test cross-reactivity .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

- Guidelines :

- Use fume hoods and PPE (gloves, lab coats) to minimize exposure.

- Refer to EC Regulation 1272/2008 for hazard classification (e.g., H317 for skin sensitization potential in related compounds) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.